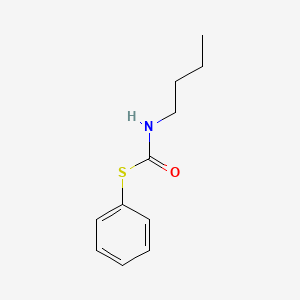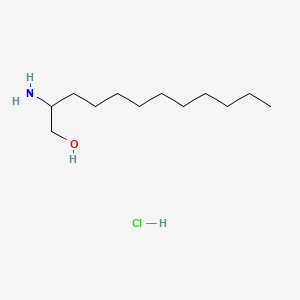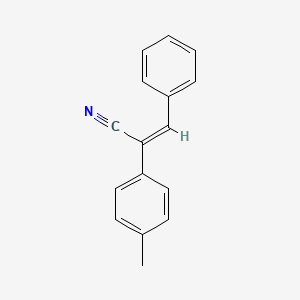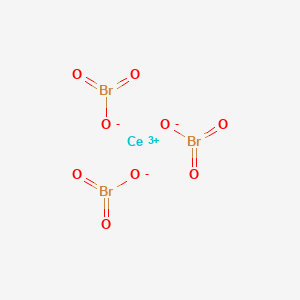
Cerium(3+) bromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+) bromate is an inorganic compound with the chemical formula Ce(BrO3)3 It is a salt composed of cerium ions in the +3 oxidation state and bromate ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(3+) bromate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with bromic acid. The reaction typically occurs in an aqueous solution, and the product can be isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting cerium(III) nitrate with sodium bromate in an aqueous medium. The resulting solution is then subjected to evaporation to obtain the crystalline product. This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cerium(3+) bromate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other substances to higher oxidation states.
Reduction: Under certain conditions, this compound can be reduced to cerium(III) bromide and bromine gas.
Substitution: It can participate in substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve acidic conditions and the presence of reducing agents such as organic compounds or metal ions.
Reduction Reactions: Often require the presence of strong reducing agents like hydrogen gas or metals.
Substitution Reactions: Usually occur in aqueous solutions with the addition of other anions like chloride or sulfate.
Major Products Formed:
Oxidation: Produces cerium(IV) compounds and bromine gas.
Reduction: Results in cerium(III) bromide and bromine gas.
Substitution: Forms new cerium salts with different anions.
Scientific Research Applications
Cerium(3+) bromate has several applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying redox reactions in biological systems.
Medicine: Explored for its potential use in radiotherapy and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and as a component in certain types of batteries and fuel cells.
Mechanism of Action
The mechanism of action of cerium(3+) bromate involves its ability to undergo redox reactions. In oxidation reactions, this compound donates oxygen atoms to other substances, converting them to higher oxidation states. This process is facilitated by the high oxidation potential of the bromate ion. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Cerium(3+) bromate can be compared with other cerium compounds such as cerium(III) chloride, cerium(III) fluoride, and cerium(III) iodide. While all these compounds contain cerium in the +3 oxidation state, they differ in their anions and chemical properties. For example:
Cerium(III) chloride (CeCl3): More commonly used in organic synthesis and as a catalyst.
Cerium(III) fluoride (CeF3): Known for its high thermal stability and use in optical materials.
Cerium(III) iodide (CeI3): Used in specialized lighting applications and as a precursor for other cerium compounds.
This compound is unique due to its strong oxidizing properties and its ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
93918-69-5 |
|---|---|
Molecular Formula |
Br3CeO9 |
Molecular Weight |
523.82 g/mol |
IUPAC Name |
cerium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Ce/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI Key |
XHKOOTFZHJHDTI-UHFFFAOYSA-K |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



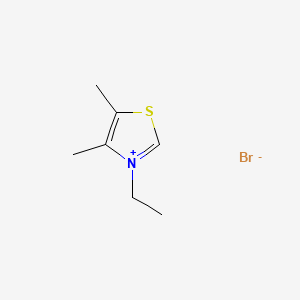
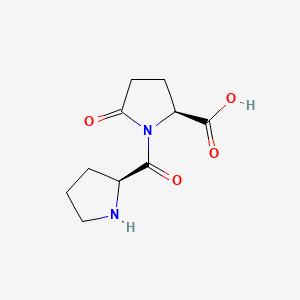
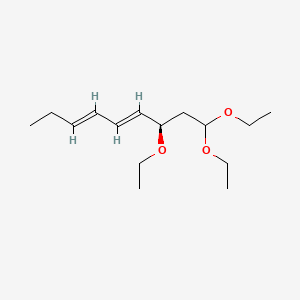
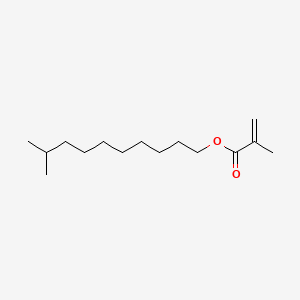
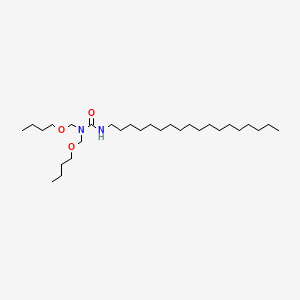
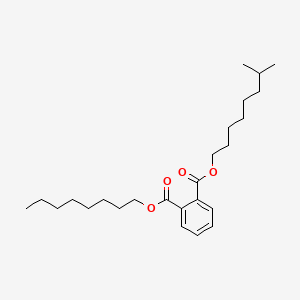

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
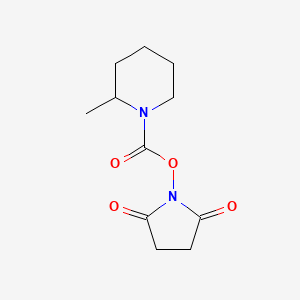
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
